molecular formula C22H32Cl2N2O3 B2543997 1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 474263-02-0

1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Cat. No.: B2543997
CAS No.: 474263-02-0
M. Wt: 443.41
InChI Key: BUEIWRPFJHLFOY-UHFFFAOYSA-N
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Description

This compound, referred to as MH-78 in pharmacological studies, is a dihydrochloride salt of a propan-2-ol derivative featuring a 2,4-dimethylphenoxy group and a 4-methoxyphenyl-substituted piperazine moiety . Its design incorporates structural motifs typical of dual α1- and β-adrenoceptor antagonists, enabling simultaneous blockade of these receptors. The dihydrochloride formulation enhances aqueous solubility, improving bioavailability for cardiovascular applications. MH-78 has been investigated for its vasodilatory and hypotensive effects, with mechanisms involving nitric oxide/soluble guanylate cyclase pathways .

Properties

IUPAC Name

1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.2ClH/c1-17-4-9-22(18(2)14-17)27-16-20(25)15-23-10-12-24(13-11-23)19-5-7-21(26-3)8-6-19;;/h4-9,14,20,25H,10-13,15-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEIWRPFJHLFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H30Cl2N2O3
  • Molecular Weight : 442.39 g/mol

Structural Features

The compound features:

  • A dimethylphenoxy group that may contribute to its lipophilicity and receptor binding capabilities.
  • A piperazine moiety , which is often associated with various pharmacological activities, including anxiolytic and antidepressant effects.
  • A propan-2-ol backbone that may influence its solubility and stability.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant-like Effects : Studies have shown that derivatives of piperazine, similar to the compound , exhibit significant antidepressant-like properties. For instance, a related piperazine derivative demonstrated high affinity for serotonin receptors (5-HT) and dopaminergic receptors, suggesting a potential mechanism for mood modulation .
  • Anxiolytic Activity : The interaction with serotonin receptors is also linked to anxiolytic effects. Compounds with similar structures have been reported to reduce anxiety behaviors in animal models .
  • Cytotoxicity Against Cancer Cells : Some studies suggest that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The exact mechanism often involves the inhibition of specific signaling pathways crucial for cell proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound likely interacts with multiple neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions can modulate neurotransmission, influencing mood and anxiety levels.
  • Signal Transduction Modulation : By binding to these receptors, the compound may alter intracellular signaling pathways, potentially impacting gene expression related to neuroplasticity and mood regulation.

Comparative Analysis with Similar Compounds

CompoundAffinity for 5-HT1AAffinity for D2Anxiolytic ActivityAntidepressant Activity
Compound AHighModerateYesYes
Compound BModerateHighYesYes
This compoundTBDTBDTBDTBD

Note: TBD = To Be Determined based on future experimental results.

Study 1: Antidepressant Properties

In a study investigating novel piperazine derivatives, the compound demonstrated significant antidepressant-like effects in rodent models. Behavioral assessments indicated improvements in depressive symptoms without impairing motor function . The study highlighted the importance of the piperazine structure in mediating these effects.

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The compound belongs to a class of aryloxypropanolamines with piperazine substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Key Structural Features Pharmacological Profile References
MH-78 2,4-Dimethylphenoxy, 4-methoxyphenylpiperazine, dihydrochloride Dual α1/β-adrenoceptor antagonist; hypotensive, vasodilatory via NO/sGC pathway
Naftopidil Dihydrochloride Naphthalen-1-yloxy, 2-methoxyphenylpiperazine, dihydrochloride Selective α1D-adrenoceptor antagonist; used for benign prostatic hyperplasia
1-(4-Chlorophenoxy)-3-[4-(4-Methoxyphenyl)Piperazin-1-Yl]Propan-2-Ol HCl 4-Chlorophenoxy, 4-methoxyphenylpiperazine, hydrochloride α1-Adrenoceptor antagonist (presumed); chlorophenoxy group may enhance lipophilicity
1-(2-Allylphenoxy)-3-[4-(2-Hydroxyethyl)Piperazin-1-Yl]Propan-2-Ol Dihydrochloride 2-Allylphenoxy, 2-hydroxyethylpiperazine, dihydrochloride Potential β-blocker with modified solubility due to hydroxyethyl group
3-[4-(3-Chlorophenyl)Piperazin-1-Yl]-1,1-Diphenylpropan-2-Ol HCl Diphenylpropan-2-ol, 3-chlorophenylpiperazine, hydrochloride Dual α1/5-HT1A receptor activity (structural inference); enhanced CNS penetration

Key Structural and Functional Differences

Phenoxy Substituents: MH-78’s 2,4-dimethylphenoxy group increases steric bulk and lipophilicity compared to the 4-chlorophenoxy () or naphthyloxy (Naftopidil) groups. This may enhance membrane permeability and α1-adrenoceptor binding .

Naftopidil’s 2-methoxyphenylpiperazine confers selectivity for α1D-adrenoceptors, critical for urinary tract applications .

Salt Forms: Dihydrochloride salts (MH-78, Naftopidil) generally offer superior solubility compared to monohydrochloride forms (e.g., ), aiding intravenous administration.

Pharmacodynamic and Clinical Comparisons

  • MH-78 vs. Carvedilol/Urapidil: MH-78’s dual α1/β-blockade mirrors carvedilol, but its unique phenoxy/piperazine structure may reduce β1-selectivity, minimizing bronchoconstrictive risks. Unlike urapidil (pure α1-antagonist), MH-78’s β-blockade could synergize with vasodilation for enhanced antihypertensive efficacy .
  • Naftopidil : While structurally similar, Naftopidil’s α1D-selectivity makes it unsuitable for broad cardiovascular use but ideal for lower urinary tract symptoms .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Retrosynthetic Strategy

The synthesis revolves around constructing the propan-2-ol backbone flanked by a 2,4-dimethylphenoxy group and a 4-(4-methoxyphenyl)piperazine moiety. Retrosynthetic analysis identifies two primary fragments:

  • Fragment A : 1-(2,4-Dimethylphenoxy)propylene oxide (epoxide intermediate).
  • Fragment B : 4-(4-Methoxyphenyl)piperazine.

Coupling these fragments via nucleophilic ring-opening of the epoxide by the piperazine nitrogen, followed by dihydrochloride salt formation, forms the basis of the synthesis.

Stepwise Synthesis Protocol

Preparation of 1-(2,4-Dimethylphenoxy)Propylene Oxide

The epoxide intermediate is synthesized through the reaction of 2,4-dimethylphenol with epichlorohydrin under alkaline conditions. A phase-transfer catalyst, such as tetrabutylammonium bromide, enhances the nucleophilic substitution efficiency, achieving yields of 78–82%. Key parameters include:

  • Molar ratio : 1:1.2 (2,4-dimethylphenol : epichlorohydrin).
  • Temperature : 50–60°C.
  • Solvent : Toluene-water biphasic system.

The product is isolated via fractional distillation under reduced pressure (boiling point: 112–115°C at 15 mmHg).

Nucleophilic Ring-Opening with 4-(4-Methoxyphenyl)Piperazine

The epoxide undergoes nucleophilic attack by the secondary amine of 4-(4-methoxyphenyl)piperazine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Lithium perchlorate is employed as a Lewis acid to activate the epoxide, directing regioselectivity toward the less hindered carbon. Reaction conditions:

  • Molar ratio : 1:1.1 (epoxide : piperazine).
  • Temperature : Reflux (66°C).
  • Duration : 12–14 hours.

Workup involves quenching with aqueous sodium bicarbonate, followed by extraction with dichloromethane. Evaporation yields the crude propan-2-ol derivative, which is purified via silica gel chromatography (ethyl acetate:hexane = 3:7).

Dihydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol and treated with hydrogen chloride gas at 0–5°C. The dihydrochloride salt precipitates as a white crystalline solid, which is filtered and washed with cold diethyl ether. Critical factors include:

  • Stoichiometry : 2 equivalents of HCl per mole of free base.
  • Crystallization solvent : Ethanol-diethyl ether (9:1).
  • Yield : 85–90% after recrystallization.

Optimization of Reaction Parameters

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) in the epoxide synthesis reduce reaction time by 40% compared to traditional methods. Similarly, microwave-assisted synthesis of the piperazine fragment reduces coupling time from 12 hours to 2 hours, though scalability remains a challenge.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) favor the ring-opening reaction by stabilizing transition states. Elevated temperatures (>70°C) promote side reactions, such as epoxide polymerization, necessitating strict thermal control.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol-water (4:1) yields dihydrochloride crystals with >99% purity (HPLC). Impurities, including unreacted piperazine and epoxide dimers, are removed via activated carbon treatment.

Spectroscopic Characterization

Table 1: Spectral Data for Dihydrochloride Salt

Technique Key Signals
¹H NMR (DMSO-d6) δ 1.98 (s, 6H, CH3), δ 3.72 (s, 3H, OCH3), δ 4.12–4.25 (m, 2H, CH2N), δ 6.82–7.24 (m, 7H, Ar-H).
IR (KBr) 3420 cm⁻¹ (O-H), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
MS (ESI+) m/z 397.34 [M+H]+ (calc. 397.45).

Industrial-Scale Challenges and Solutions

Byproduct Management

The primary byproduct, 1-(2,4-dimethylphenoxy)-3-chloropropan-2-ol, arises from incomplete epoxide formation. Countermeasures include:

  • Excess epichlorohydrin (1.5 equivalents).
  • In-line FTIR monitoring to track reaction progress.

Environmental Considerations

Waste streams containing lithium perchlorate require neutralization with calcium hydroxide to precipitate lithium carbonate, reducing environmental impact.

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